4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
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Overview
Description
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes an aldehyde group, multiple ether linkages, and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the etherification of 2-methoxy-4-prop-2-enylphenol with ethylene glycol derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the etherification and formylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzoic acid
Reduction: 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the aromatic ring and ether linkages may interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde
- Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate
- 4-[2-[2-(2-methoxy-4-prop-1-enylphenoxy)ethoxy]ethoxy]benzaldehyde
Uniqueness
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-15-7-10-18(19(13-15)21-2)23-12-11-22-17-8-5-16(14-20)6-9-17/h3,5-10,13-14H,1,4,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMYLACZTUESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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